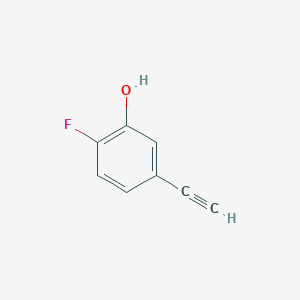

5-Ethynyl-2-fluorophenol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Enhanced Fluorescence Quenching

A study introduced an ethynyl-triggered enhanced fluorescence quenching effect, based on photoinduced electron transfer (PET) between a fluorophore and ethynyl. This approach was utilized to construct a simple, rapid, and sensitive mercury ion (Hg2+) sensor, demonstrating ethynyl's potential in environmental monitoring and analytical chemistry (Zhang et al., 2015).

Visualization of DNA Replication

Another research area involves the use of 5-Ethynyl-2'-deoxyuridine (EdU), a nucleoside analog, for DNA replication visualization. EdU's incorporation into replicating DNA, followed by detection using click chemistry, allows for the analysis of cell cycle stages and DNA synthesis without the need for synchronous cell populations, which is crucial for molecular biology studies (Wear et al., 2016).

Nucleoside Analogues for Virus Replication

Propargylated purine deoxynucleosides have been prepared aiming for selective incorporation by HIV reverse transcriptase (RT), striving for specific visualization of virus replication. This development underscores the role of ethynyl derivatives in antiviral research and potential therapeutic applications (Venkatesham et al., 2019).

Development of Sensitive Sensors

Ethynyl groups have also been utilized in the synthesis of a lipophilic, fluorine-18-labeled 5-ethynyl-2'-deoxyuridine derivative for potential use in imaging studies, illustrating the compound's application in diagnostic and therapeutic research (Chitneni et al., 2007).

Translesion DNA Synthesis

Artificial nucleosides/nucleotides have been developed as biochemical probes to quantify translesion DNA synthesis (TLS) activity, which is crucial for understanding the replication of damaged DNA and its implications for human health. The placement of the ethynyl moiety allows for selective tagging with fluorogenic probes, representing an innovative diagnostic approach (Choi & Berdis, 2019).

Safety and Hazards

The safety data sheet for 5-Ethynyl-2-fluorophenol suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mecanismo De Acción

Mode of Action

Phenols can undergo various reactions, such as ester rearrangement and hydrolysis of phenolic esters . Fluorinated compounds, on the other hand, can undergo enzymatic defluorination .

Biochemical Pathways

For instance, they can undergo enzymatic defluorination, a process that can impact various biochemical pathways .

Result of Action

For instance, they can induce gene and chromosomal mutations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Ethynyl-2-fluorophenol. .

Propiedades

IUPAC Name |

5-ethynyl-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSDFLDCXRYVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1062617-98-4 | |

| Record name | 5-ethynyl-2-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(2-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2772376.png)

![4-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2772378.png)

![Tert-butyl 6-(2-methyl-1,2,4-triazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2772379.png)

![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2772381.png)

![N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2772388.png)

![1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine](/img/structure/B2772391.png)

![[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2772394.png)

![Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride](/img/structure/B2772396.png)

![2-chloro-N-(2-{[4-(propan-2-yl)phenyl]methyl}-2,3-dihydro-1H-pyrazol-3-ylidene)acetamide](/img/structure/B2772398.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2772399.png)